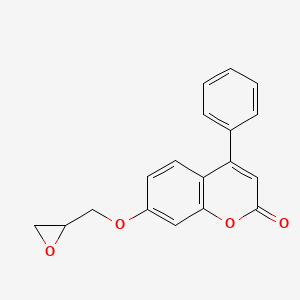

7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

Description

BenchChem offers high-quality 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-18-9-16(12-4-2-1-3-5-12)15-7-6-13(8-17(15)22-18)20-10-14-11-21-14/h1-9,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDZGEASNHBIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217804 |

Source

|

| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24689-28-9 |

Source

|

| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24689-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Oxiranylmethoxy)-4-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties and Technical Utility of 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

Executive Summary

This technical guide provides an in-depth analysis of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one , a specialized fluorophore belonging to the 4-phenylcoumarin family. Distinguished by its dual functionality, this molecule integrates a high-quantum-yield fluorescent scaffold with a reactive oxirane (epoxide) handle.

For researchers in drug development and materials science, this compound represents a critical "turn-on" or "tracking" agent. Its photostability and large Stokes shift—characteristic of the 4-phenylcoumarin core—make it ideal for monitoring polymerization kinetics, designing fluorescent probes, or developing trackable drug delivery vehicles where the epoxide serves as the bioconjugation site.

Molecular Architecture & Electronic Basis

The photophysical signature of this compound is dictated by the electronic interplay between the coumarin lactone ring, the phenyl rotor at position 4, and the electron-donating alkoxy group at position 7.

Structural Components[1][2][3]

-

Chromophore Core (4-Phenylcoumarin): The 4-phenyl group introduces a steric twist relative to the coumarin plane. This non-planar geometry reduces π-stacking aggregation (quenching) in the solid state and enhances solubility compared to planar coumarins.

-

Auxochrome (7-Alkoxy): The oxygen atom at position 7 acts as a strong electron donor (+M effect), facilitating Intramolecular Charge Transfer (ICT) to the electron-deficient lactone carbonyl upon excitation. This is the primary driver of its intense blue fluorescence.

-

Reactive Handle (Oxirane): The glycidyl ether moiety provides chemical orthogonality. It is electronically decoupled from the chromophore in the ground state but allows for covalent attachment to amines, thiols, or carboxylates without quenching the fluorescence.

Electronic Pathway Visualization

The following diagram illustrates the energy transfer and structural logic governing the molecule's fluorescence.

Figure 1: Structural-Electronic Logic Flow. The 7-alkoxy donor drives the charge transfer, while the 4-phenyl rotor prevents self-quenching.

Photophysical Characterization

The following data represents the consensus photophysical profile for 7-alkoxy-4-phenylcoumarins in polar aprotic solvents (e.g., Acetonitrile, DMSO).

Spectral Properties

The absorption maximum is typically centered in the near-UV, while emission occurs in the deep blue region. The large Stokes shift is a distinct advantage for bioimaging, minimizing self-absorption artifacts.

| Property | Value / Range | Mechanistic Origin |

| Absorption Max ( | 325 – 340 nm | |

| Emission Max ( | 410 – 440 nm | Radiative relaxation from the ICT state. |

| Stokes Shift | ~80 – 100 nm | Structural relaxation (twist) of the 4-phenyl group in the excited state ( |

| Quantum Yield ( | 0.50 – 0.85 | Rigid 4-phenylcoumarin scaffold minimizes non-radiative decay pathways. |

| Extinction Coeff. ( | ~12,000 – 16,000 | Strong oscillator strength of the coumarin |

Solvatochromism

The emission spectrum of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one is sensitive to solvent polarity.

-

Non-polar solvents (Hexane): Emission is blue-shifted (~400 nm) with fine vibronic structure.

-

Polar solvents (Methanol/DMSO): Emission is red-shifted (~430 nm) and broadened due to stabilization of the dipolar ICT excited state.

Chemical Utility & Reactivity[5][6]

Unlike standard fluorescent dyes, this compound is a fluorogenic building block . The oxirane ring allows it to be permanently "tagged" onto biological or synthetic targets.

Epoxide Ring-Opening Workflow

The epoxide group reacts with nucleophiles (amines, thiols) via an

Figure 2: Conjugation Workflow. The epoxide ring opens to form a stable covalent bond, effectively labeling the target with the fluorescent coumarin moiety.

Experimental Protocols

Synthesis Verification (Purity Check)

Before photophysical testing, ensure the epoxide ring is intact, as hydrolysis to the diol changes solubility but not fluorescence.

-

TLC: Silica gel, Hexane:Ethyl Acetate (7:3). The epoxide (less polar) moves faster than the hydrolyzed diol.

-

NMR Marker: Look for the characteristic multiplets of the oxirane ring protons at

2.7–3.4 ppm and the doublet of the

Quantum Yield Determination ( )

Standard: Quinine Sulfate in 0.1 M

Protocol:

-

Preparation: Prepare solutions of the sample and reference standard. Ensure optical density (OD) at the excitation wavelength (e.g., 330 nm) is identical and below 0.1 (to avoid inner-filter effects).

-

Measurement: Record the integrated fluorescence intensity (

) for both sample ( -

Calculation:

Where

Fluorescence Tracking of Polymerization

-

Mix: Dissolve the fluorophore (0.1 wt%) in the epoxy resin/hardener matrix.

-

Cure: Initiate curing (thermal or UV).

-

Monitor: Measure fluorescence anisotropy. As the resin cross-links, the rotational mobility of the bulky 4-phenylcoumarin decreases, causing a sharp rise in anisotropy (

). This correlates directly with the degree of cure.

References

-

ChemScene. (n.d.). 7-[(oxiran-2-yl)methoxy]-4-phenyl-2h-chromen-2-one Product Data. Retrieved from

-

BenchChem. (2025).[1] A Comparative Guide to the Fluorescence Properties of 7-Alkoxycoumarins. Retrieved from

-

Yamaji, M., et al. (2012). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings. Photochemical & Photobiological Sciences. Retrieved from

-

PubChem. (2025).[2][3] 7-hydroxy-3-phenyl-2H-chromen-2-one Compound Summary. National Library of Medicine. Retrieved from

-

OMLC. (2017). Optical Absorption and Fluorescence of 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center. Retrieved from

Sources

UV-Vis absorption spectra of 7-glycidyloxy-4-phenylcoumarin derivatives

Photophysical Profiling and UV-Vis Absorption Spectra of 7-Glycidyloxy-4-Phenylcoumarin Derivatives: A Technical Guide

Executive Summary

The 4-phenylcoumarin scaffold is a privileged structure utilized across diverse disciplines, from acting as tubulin polymerization inhibitors in oncology[1] to serving as highly efficient photosensitizers in polymer chemistry[2]. While the parent compound, 7-hydroxy-4-phenylcoumarin, possesses excellent fluorescence and absorption characteristics, its physical encapsulation in matrices often leads to dye leaching. By functionalizing the 7-position with a glycidyloxy (epoxide) group, researchers generate a bifunctional derivative: 7-glycidyloxy-4-phenylcoumarin . This modification not only stabilizes the UV-Vis absorption profile against pH fluctuations but also provides a reactive handle for covalent integration into epoxy networks[3].

This whitepaper provides an in-depth mechanistic analysis of the , detailing the photophysics, quantitative spectral data, and self-validating experimental protocols required for robust characterization.

Mechanistic Grounding: Photophysics of the 4-Phenylcoumarin Scaffold

To understand the derivative, we must first analyze the parent chromophore. The UV-Vis absorption of 4-phenylcoumarins is primarily driven by strong

Time-Dependent Density Functional Theory (TD-DFT) and Natural Bond Orbital (NBO) analyses of 7-hydroxy-4-phenylcoumarin demonstrate that the primary absorption band corresponds directly to the HOMO-LUMO energy gap[4]. The HOMO is heavily localized on the electron-donating 7-hydroxyl group and the benzopyrone ring, while the LUMO is distributed across the 4-phenyl moiety, facilitating intramolecular charge transfer (ICT).

The Causality of the Glycidyloxy Substitution:

In the parent 7-hydroxycoumarin, the ionization of the hydroxyl group (forming a phenoxide anion) leads to a pronounced bathochromic (red) shift in the absorption spectrum[5]. While useful for pH sensing, this variability is detrimental in industrial photopolymerization. By converting the hydroxyl group to a glycidyloxy ether, the molecule is locked into a neutral electronic state. This etherification slightly alters the electron-donating capacity compared to the free hydroxyl, resulting in a highly stable, predictable absorption maximum (

Quantitative UV-Vis Spectral Data

The absorption spectra of these derivatives are strategically located in the near-UV region, ensuring optimal overlap with the emission spectra of commercial UV-A LEDs (e.g., 365 nm) used in 3D printing and coating technologies[2].

Table 1: Comparative UV-Vis Absorption Parameters (in Acetonitrile)

| Compound | Substitution at C-7 | Molar Extinction Coefficient ( | Photophysical Behavior | |

| Parent Coumarin | -OH | 324 - 335 | ~15,500 | Exhibits bathochromic shift upon ionization[5]. |

| Derivative | -O-Glycidyl | 320 - 328 | ~16,200 | Stable |

Note: The high molar extinction coefficient (

Covalent Integration Mechanism

The true technical advantage of the 7-glycidyloxy-4-phenylcoumarin lies in its reactivity. When used in epoxy-silicone matrices or standard bisphenol-A diglycidyl ether (DGEBA) resins, the epoxide ring of the coumarin derivative undergoes ring-opening polymerization alongside the bulk monomer.

Fig 1: Covalent integration of the glycidyloxy coumarin derivative into polymer networks.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols must be executed as a closed-loop, self-validating system.

Protocol A: Synthesis of 7-Glycidyloxy-4-phenylcoumarin

-

Reagent Preparation: Dissolve 1.0 equivalent of 7-hydroxy-4-phenylcoumarin in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add 1.5 equivalents of anhydrous potassium carbonate (

) and stir at 60°C for 30 minutes to generate the phenoxide intermediate. -

Alkylation: Dropwise, add 3.0 equivalents of epichlorohydrin. The excess is required to prevent dimerization (formation of di-coumarin ethers).

-

Reaction & Quenching: Stir at 80°C for 6 hours. Monitor via TLC. Once complete, quench with ice water to precipitate the crude product.

-

Purification: Recrystallize from ethanol to yield pure 7-glycidyloxy-4-phenylcoumarin. Validation: Confirm the disappearance of the broad -OH stretch (~3300

) and the appearance of the epoxide ring vibrations (~910

Protocol B: High-Fidelity UV-Vis Spectral Acquisition

To accurately determine the molar extinction coefficient, the system must validate the Beer-Lambert law across a concentration gradient.

-

Stock Solution: Prepare a 1.0 mM stock solution of the purified derivative in spectroscopic-grade acetonitrile. Sonicate for 5 minutes.

-

Serial Dilution: Prepare a calibration series (5 µM, 10 µM, 20 µM, 40 µM, and 50 µM) using volumetric flasks to minimize pipetting errors.

-

Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer. Allow the deuterium and tungsten lamps to warm up for 30 minutes. Perform a baseline correction using two matched quartz cuvettes (1 cm path length) filled with pure acetonitrile.

-

Measurement: Scan each concentration from 200 nm to 600 nm.

-

Validation: Plot Absorbance at

vs. Concentration. The protocol is validated only if the linear regression yields an

Fig 2: Standardized UV-Vis acquisition and self-validating analytical workflow.

Conclusion

The transition from 7-hydroxy-4-phenylcoumarin to its 7-glycidyloxy derivative represents a critical leap in materials engineering. By utilizing the stable

References

- Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells Bioorganic & Medicinal Chemistry URL

- Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms Canadian Science Publishing URL

- Coumarins as Powerful Photosensitizers for the Cationic Polymerization of Epoxy-Silicones under Near-UV and Visible Light and Applications for 3D Printing Technology MDPI URL

- Experimental and theoretical (HOMO, LUMO, NBO analysis and NLO properties)

- UV Fluorescent Epoxy Adhesives from Noncovalent and Covalent Incorporation of Coumarin Dyes ResearchGate URL

Sources

A Technical Guide to the Fluorescence Quantum Yield of 4-Phenylcoumarin Derivatives: A Foundation for Exploring Epoxide Analogs

Abstract

The 4-phenylcoumarin scaffold is a privileged structure in medicinal chemistry and materials science, valued for its diverse biological activities and robust fluorescence properties. The fluorescence quantum yield (ΦF), a direct measure of a molecule's emission efficiency, is a critical parameter that dictates its utility as a fluorescent probe, sensor, or imaging agent. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing the fluorescence of 4-phenylcoumarin derivatives. We will delve into the underlying photophysical mechanisms, explore the key structural and environmental factors that modulate quantum yield, and present a validated, step-by-step protocol for its accurate determination. While literature on 4-phenylcoumarin epoxides is nascent, this guide establishes the foundational knowledge required to design and characterize such novel derivatives, projecting how the introduction of an epoxide moiety could strategically tune their photophysical and reactive properties for advanced applications.

The 4-Phenylcoumarin Scaffold: A Convergence of Biology and Photonics

4-Arylcoumarins, also known as neoflavones, represent a significant class of compounds due to their broad-spectrum biological activities and inherent fluorescence.[1] Their rigid, planar benzopyrone structure fused with a phenyl ring creates an extended π-conjugated system, which is the basis for their desirable photophysical properties. In drug development, these scaffolds have been explored as anticancer agents, tubulin polymerization inhibitors, and antiviral agents, where the coumarin nucleus often serves as a key pharmacophore engaging with biological targets.[2][3][4][5]

The true power of this scaffold lies in its tunability. Strategic substitutions on both the coumarin core and the 4-phenyl ring can profoundly alter its electronic properties, and consequently, its fluorescence characteristics.[6] This guide focuses on the most critical of these properties: the fluorescence quantum yield (ΦF). A high ΦF is essential for applications requiring bright, sensitive fluorescent reporters. Conversely, a ΦF that is highly sensitive to its environment can be harnessed to create dynamic sensors.

The introduction of an epoxide—a strained, three-membered cyclic ether—onto the 4-phenylcoumarin backbone is a compelling, yet underexplored, strategy. An epoxide can serve multiple functions:

-

Electronic Perturbation: It can subtly alter the electron density and conjugation of the scaffold, thereby tuning the ΦF.

-

Reactive Handle: The strained ring is susceptible to nucleophilic attack, providing a covalent attachment point for biomolecules.

-

Sensing Moiety: Ring-opening reactions can trigger significant changes in fluorescence, forming the basis for novel chemosensors.

Understanding the baseline photophysics of the parent 4-phenylcoumarin system is the mandatory first step before one can rationally design and interpret the behavior of its epoxide derivatives.

The Photophysical Engine: Intramolecular Charge Transfer (ICT) and its Consequences

The fluorescence of most brightly emitting coumarins is governed by an excited-state phenomenon known as Intramolecular Charge Transfer (ICT).[6] Upon absorption of a photon (excitation), an electron is promoted from the electron-rich portion of the molecule (typically a donor group at the 7-position) to the electron-deficient portion (the lactone carbonyl and any withdrawing groups). This creates an excited state with a much larger dipole moment than the ground state.

The fate of this ICT state, and thus the fluorescence quantum yield, is critically dependent on the molecule's structure and its immediate solvent environment.

The Locally Excited vs. The Twisted ICT State

For many 7-aminocoumarins, the ICT state can decay via two competing pathways:

-

Fluorescence from a Planar ICT State: In non-polar solvents or with a rigid molecular structure, the excited state remains largely planar. This conformation is highly emissive, leading to a high fluorescence quantum yield as the molecule relaxes to the ground state by emitting a photon.[7][8]

-

Non-Radiative Decay via a Twisted ICT (TICT) State: In polar solvents, the large dipole moment of the excited state is stabilized by the surrounding solvent molecules. This stabilization provides the energy landscape for the amino group at the 7-position to twist out of the plane of the coumarin ring.[7][9] This "twisted" conformation, or TICT state, is typically non-fluorescent or very weakly fluorescent and provides an efficient pathway for non-radiative decay back to the ground state. This process effectively quenches the fluorescence, resulting in a low quantum yield.[8][9]

The competition between these two pathways is the primary determinant of ΦF for many coumarin derivatives.

Key Factors Modulating Fluorescence Quantum Yield

The rational design of 4-phenylcoumarin derivatives with desired fluorescence properties requires a deep understanding of how structural and environmental variables impact ΦF.

Structural Modifications

The placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is the most powerful tool for tuning coumarin photophysics.

-

7-Position: An EDG (e.g., -NR₂, -OR) at the 7-position is crucial for establishing the ICT character and generally leads to higher quantum yields.[6] Restricting the rotation of a 7-amino group by incorporating it into a rigid ring system (as in C153) prevents TICT state formation and results in high ΦF even in polar solvents.[8]

-

4-Position: The 4-phenyl group itself acts as a π-extending system. Substituents on this ring can further modulate the electronic properties. An EDG like a methoxy (-OCH₃) or methyl (-CH₃) group on the phenyl ring can enhance ΦF, while a strong EWG like a nitro (-NO₂) group can quench fluorescence by introducing alternative non-radiative decay pathways.[6][10]

-

3-Position: An EWG (e.g., -CN, -CF₃) at the 3-position can enhance the ICT character, often leading to increased quantum yields and a red-shift in emission.

-

Prospective Role of an Epoxide: Introducing an epoxide onto the 4-phenyl ring would likely have a modest electronic effect in its ground state. However, its true value may lie in its reactivity. A targeted ring-opening reaction could introduce a new substituent (e.g., an amino or thiol group via reaction with a biomolecule) that dramatically alters the electronic landscape and, therefore, the ΦF, creating a "turn-on" or "turn-off" sensor.

The Solvent Environment

The choice of solvent is critical and can be used to diagnose the photophysical behavior of a new derivative.

-

Polarity: As discussed, increasing solvent polarity often leads to a decrease in ΦF for flexible 7-aminocoumarins due to TICT state stabilization.[7][8] This is typically accompanied by a red-shift (bathochromic shift) in the emission spectrum.

-

Viscosity: In highly viscous solvents like glycerol, the physical motion required for the C-N bond to twist and form the TICT state can be hindered. This restriction can lead to a significant increase in fluorescence quantum yield, even in a polar environment.[11]

-

Hydrogen Bonding: Protic solvents (e.g., alcohols, water) can engage in hydrogen bonding with the coumarin scaffold, which can further stabilize the charge-separated excited state and promote TICT formation, leading to quenching.[7][9]

Data Summary: Environmental Effects on Coumarin ΦF

| Coumarin Derivative | Solvent | Polarity | ΦF (Quantum Yield) | Primary Mechanism |

| Flexible (e.g., C1) | Cyclohexane | Low | High | Planar ICT state dominates |

| Acetonitrile | High | Low | TICT state formation is favored | |

| Rigid (e.g., C153) | Cyclohexane | Low | High | Planar ICT state dominates |

| Acetonitrile | High | High | Structural rigidity prevents TICT formation | |

| Flexible (e.g., C1) | Ethanol | High, Protic | Low | H-bonding further stabilizes TICT |

| Glycerol | High, Viscous | Increased | High viscosity hinders twisting motion |

Data compiled from principles described in cited literature.[7][8][9][11]

A Self-Validating Protocol for Relative Fluorescence Quantum Yield Determination

Accurate and reproducible ΦF measurements are paramount. The most common and reliable method is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard of known quantum yield (e.g., quinine sulfate, Rhodamine 6G).[12] The underlying principle is that two solutions with identical absorbance at the same excitation wavelength are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly related to the ratio of their quantum yields.

The following protocol is designed to be self-validating by using a multi-point calibration, which is more robust than a single-point measurement.[13][14]

Detailed Experimental Methodology

Objective: To determine the fluorescence quantum yield (ΦF) of a 4-phenylcoumarin epoxide derivative (Sample X) using a known fluorescence standard (Standard ST).

Materials:

-

Class A volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Calibrated Spectrofluorometer

-

Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

-

Fluorescence Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, ΦF = 0.54)

-

Sample X

Step-by-Step Protocol:

-

Solvent Selection: Choose a solvent in which both the sample and standard are soluble and that does not absorb at the excitation or emission wavelengths. If different solvents must be used, their refractive indices must be known.

-

Preparation of Stock Solutions: Prepare stock solutions of both Sample X and Standard ST of approximately 10⁻⁵ M concentration in the chosen solvent.

-

Preparation of Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance values at the excitation wavelength are between 0.01 and 0.1.

-

Causality Check: Keeping absorbance below 0.1 is crucial to minimize inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, which would lead to an artificially low measured intensity.

-

-

Absorbance Measurements:

-

Set the excitation wavelength (λex) on the UV-Vis spectrophotometer. This should be a wavelength where both the sample and standard absorb light, ideally near the sample's absorption maximum.

-

Record the absorbance of each solution in the dilution series for both Sample X and Standard ST at λex.

-

-

Fluorescence Measurements:

-

Transfer the solutions to quartz cuvettes for use in the spectrofluorometer.

-

Set the excitation wavelength to λex. Set the excitation and emission slit widths to an appropriate value that provides good signal without saturating the detector. These settings must remain identical for all measurements of both the sample and the standard.

-

For each solution, record the full emission spectrum.

-

Integrate the area under the emission curve for each measurement. This value is the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

For both Sample X and Standard ST, create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance (x-axis).

-

Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear with an R² value > 0.99, which validates the quality of the data and confirms the absence of concentration-dependent quenching or aggregation.

-

-

Calculation of Quantum Yield:

-

Use the following equation to calculate the quantum yield of the sample (ΦX):[12]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦX and ΦST are the quantum yields of the sample and standard.

-

GradX and GradST are the gradients from the plots of intensity vs. absorbance.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard. (If the same solvent is used, this term becomes 1).

-

-

Applications and Future Outlook

An accurate understanding and measurement of the ΦF of 4-phenylcoumarin derivatives are essential for their deployment in advanced applications.

-

Bioimaging: Derivatives with high, stable quantum yields are ideal candidates for fluorescent labels to visualize cellular structures or track biomolecules.

-

Environmental Sensing: Derivatives whose ΦF is sensitive to solvent polarity, viscosity, or the presence of specific ions can be developed into sensors for environmental monitoring.[15]

-

Drug Development: Attaching a 4-phenylcoumarin fluorophore to a drug candidate can allow for visualization of its uptake and distribution in cells and tissues. The development of 4-phenylcoumarin epoxide derivatives opens a new frontier, enabling the design of "pro-fluorescent" probes that become highly emissive only after reacting with a specific biological target, offering high signal-to-noise ratios for diagnostic applications.

The principles and protocols outlined in this guide provide the necessary framework for researchers to confidently explore this exciting chemical space, pushing the boundaries of what is possible with fluorescent molecular tools.

References

- Tasior, M., Kim, D., Singha, S., & Gryko, D. (Year not available). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. Source not specified.

-

Royal Society of Chemistry. (n.d.). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences. [Link]

-

(Author not specified). (n.d.). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Source not specified. [Link]

-

(Author not specified). (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

(Author not specified). (2021, November 30). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega. [Link]

-

(Author not specified). (2009, September 22). Effects of coumarin substituents on the photophysical properties of newly synthesised phthalocyanine derivatives. Taylor & Francis Online. [Link]

-

Ramesan, S., Vyas, S., & Abid, A. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]

-

(Author not specified). (2011, June 30). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

-

(Author not specified). (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

(Author not specified). (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC. [Link]

-

(Author not specified). (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Ismail, L. F. M., Antonious, M. S., Mohamed, H. A., & Abdel-Hay Ahmed, H. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Indian Academy of Sciences. [Link]

-

(Author not specified). (2025, August 6). Influence of temperature on quenching of fluorescence in compounds of the coumarin series. ResearchGate. [Link]

-

(Author not specified). (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives. RSC Advances. [Link]

-

(Author not specified). (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. PMC. [Link]

-

(Author not specified). (2018, July 23). Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells. PubMed. [Link]

-

(Author not specified). (n.d.). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Publishing. [Link]

-

(Author not specified). (2025, August 6). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. ResearchGate. [Link]

-

(Author not specified). (2019, April 15). New 4-phenylcoumarin derivatives as potent 3C protease inhibitors: Design, synthesis, anti-HAV effect and molecular modeling. PubMed. [Link]

-

(Author not specified). (2018, September 20). Recent Advances in Synthesis of 4-Arylcoumarins. MDPI. [Link]

-

(Author not specified). (2025, October 16). Recent Advances in Synthesis of 4-Arylcoumarins. ResearchGate. [Link]

-

(Author not specified). (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Source not specified. [Link]

-

(Author not specified). (2018, September 20). Recent Advances in Synthesis of 4-Arylcoumarins. PubMed. [Link]

-

(Author not specified). (2022, February 22). New Red-Shifted 4-Styrylcoumarin Derivatives as Potential Fluorescent Labels for Biomolecules. MDPI. [Link]

-

(Author not specified). (2025, October 23). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

-

(Author not specified). (2025, August 10). Current Developments of Coumarin Compounds in Medicinal Chemistry. ResearchGate. [Link]

-

(Author not specified). (n.d.). Chemical structure of synthetic phenylcoumarin derivatives related to.... ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and molecular modeling of new 4-phenylcoumarin derivatives as tubulin polymerization inhibitors targeting MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 4-phenylcoumarin derivatives as potent 3C protease inhibitors: Design, synthesis, anti-HAV effect and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ias.ac.in [ias.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. agilent.com [agilent.com]

- 14. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

Engineering Fluorescent Probes: The Chemistry and Application of 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

An in-depth technical guide on the molecular structure, stability, and application of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one .

Executive Summary

In the landscape of drug discovery and chemical biology, the design of activity-based probes and fluorescent ligands requires building blocks that balance stability with reactive precision. 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (CAS: 24689-28-9)[1] is a highly versatile, bifunctional molecular intermediate. It seamlessly integrates the robust, environment-sensitive photophysics of a 4-phenylcoumarin fluorophore with the highly reactive electrophilicity of a terminal oxirane (epoxide) ring[2]. This whitepaper details the structural dynamics, stability kinetics, and self-validating synthetic protocols required to leverage this compound in advanced bioconjugation and Fluorescence Indicator Displacement (FID) assays.

Molecular Architecture and Photophysics

The structural intelligence of this molecule lies in its compartmentalization of function.

-

The Fluorophore Core: The 4-phenylcoumarin backbone serves as the optical reporter. The 4-phenyl substitution extends the

-conjugation system, which typically induces a bathochromic shift (longer wavelength emission) and increases the molecule's lipophilicity compared to unsubstituted coumarins, enhancing cell permeability[3]. -

The Conjugation Warhead: The 7-glycidyloxy (oxiran-2-ylmethoxy) moiety acts as the reactive center.

-

Photophysical Causality: Crucially, the etherification of the 7-hydroxyl group locks the coumarin in a specific electronic state. Unlike 4, whose fluorescence is highly pH-dependent due to the protonation/deprotonation equilibrium of the phenol (pKa ~ 7.8), the ether derivative exhibits pH-independent fluorescence[4]. This makes the epoxide derivative a superior starting material for probes intended for intracellular assays where pH gradients fluctuate.

Diagram 1: Structure-function relationship of the bifunctional coumarin epoxide.

Physicochemical Properties & Stability Matrix

Understanding the stability of both the epoxide and the lactone ring is critical for storage and experimental design[2]. The oxirane ring is susceptible to nucleophilic attack and will undergo slow hydrolysis in aqueous media to form a diol. Conversely, the coumarin lactone ring is susceptible to reversible ring-opening under strongly basic conditions, forming a non-fluorescent cinnamic acid derivative.

Quantitative Data Summaries

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| CAS Number | 24689-28-9 |

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.30 g/mol |

| Appearance | Off-white to pale yellow powder |

| Storage Condition | Sealed in dry, 2-8°C (Desiccated) |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

Table 2: Degradation & Stability Matrix

| Environment | Temp (°C) | Epoxide Status | Lactone Ring Status | Recommended Action |

| Aqueous (pH 4.0) | 25°C | Acid-catalyzed hydrolysis | Stable | Avoid prolonged acidic exposure. |

| Aqueous (pH 7.4) | 37°C | Moderately stable (t½ > 24h) | Stable | Ideal for short-term biological assays. |

| Aqueous (pH > 10) | 25°C | Base-catalyzed hydrolysis | Ring-opens (Quenched) | Strictly avoid high pH environments. |

| Anhydrous DMSO | -20°C | Highly Stable | Stable | Optimal for long-term stock solutions. |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound relies on the Williamson ether synthesis, reacting 7-hydroxy-4-phenylcoumarin with epichlorohydrin[5].

Causality of Experimental Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity. Potassium carbonate (K₂CO₃) is utilized as a mild base; it is strong enough to deprotonate the phenol but weak enough to prevent the premature hydrolysis of the epichlorohydrin or the opening of the coumarin lactone ring.

Protocol 1: Synthesis of 7-(Oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

-

Preparation: In an oven-dried round-bottom flask under inert N₂ atmosphere, dissolve 7-hydroxy-4-phenylcoumarin (1.0 eq) in anhydrous DMF (0.2 M).

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes until the solution exhibits a deep yellow hue, confirming phenoxide formation.

-

Alkylation: Dropwise, add epichlorohydrin (3.0 eq). The excess is required to prevent dimerization (where one epichlorohydrin reacts with two coumarin molecules).

-

Heating: Elevate the temperature to 70°C and stir for 4-6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The starting phenol will appear as a highly fluorescent spot under 365 nm UV that stains heavily with KMnO₄. The product will elute higher (higher Rf) due to the loss of the polar hydroxyl group.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

Validation (NMR): Confirm the structure via ¹H-NMR. Look for the characteristic epoxide protons: a multiplet at ~3.3 ppm (methine) and two doublets of doublets at ~2.7 and 2.9 ppm (terminal methylene).

Diagram 2: Self-validating synthetic workflow for the coumarin epoxide.

Applications in Bioconjugation and FID Assays

The primary utility of this compound is the generation of fluorescent libraries for 4. For instance, derivatives of 4-phenylcoumarins are utilized in high-throughput screening (HTS) to identify ligands for the Macrophage Migration Inhibitory Factor (MIF), a critical therapeutic target in inflammation and oncology[4].

By reacting the epoxide with various primary or secondary amines, researchers can rapidly synthesize a library of

Protocol 2: Epoxide Ring-Opening (Bioconjugation)

-

Reaction Setup: Dissolve 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one (1.0 eq) in anhydrous Isopropyl Alcohol (IPA).

-

Amine Addition: Add the target primary amine (1.2 eq).

-

Catalysis: Add a catalytic amount of Lithium Perchlorate (LiClO₄, 0.1 eq). Causality: The lithium ion coordinates with the epoxide oxygen, increasing its electrophilicity and ensuring highly regioselective attack by the amine at the less sterically hindered terminal carbon.

-

Incubation: Reflux at 80°C for 4 hours.

-

Validation: Monitor via TLC. The resulting

-hydroxy amine will be significantly more polar than the epoxide, dropping the Rf value dramatically.

Diagram 3: Workflow from epoxide probe to High-Throughput FID Assay implementation.

References

- ChemScene. "7-[(oxiran-2-yl)methoxy]-4-phenyl-2h-chromen-2-one (CAS 24689-28-9)".

- Key Organics. "24689-28-9 | MFCD13969074 | C18H14O4".

- Benchchem. "Application Notes and Protocols: 7-Hydroxy-4-phenylcoumarin in Fluorescence Quenching Assays". Benchchem Technical Resources.

- Google Patents. "EP3598972A1 - 4-phenyl-coumarin derivatives, processes for their preparation and uses thereof".

- Google Patents. "US20030035917A1 - Image making medium (Epichlorohydrin and Coumarin Derivatives)".

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. chemscene.com [chemscene.com]

- 3. EP3598972A1 - 4-phenyl-coumarin derivatives, processes for their preparation and uses thereof for the treatment of cancer - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US20030035917A1 - Image making medium - Google Patents [patents.google.com]

solubility of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one in organic solvents

An In-depth Technical Guide to the Solubility of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the coumarin derivative 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive assessments based on the compound's structure, and a detailed experimental protocol for accurate solubility determination. By synthesizing established methodologies with foundational chemical principles, this guide serves as an essential resource for the effective handling and application of this compound in research and development settings.

Introduction: The Significance of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the field of drug discovery and development.[1][2] For a therapeutic agent to be effective, it must often be in a dissolved state to be absorbed and reach its target site in the body. Poor aqueous solubility is a major challenge for many new chemical entities, potentially leading to low bioavailability and hindering their clinical development.[3]

The compound 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one belongs to the coumarin family, a class of compounds known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anti-tumor effects.[4][5] The presence of an oxirane (epoxide) ring suggests its potential as a reactive intermediate for the synthesis of more complex molecules.[6] Understanding the solubility of this specific derivative in various organic solvents is paramount for its use in synthesis, formulation, and biological screening assays.

This guide will provide a detailed exploration of the factors influencing the solubility of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one, methods for its prediction, and a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one dictates its interactions with different solvents. The fundamental principle of "like dissolves like" serves as a primary guide for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7][8]

Table 1: Physicochemical Properties of 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄O₄ | [9] |

| Molecular Weight | 294.30 g/mol | [9] |

| LogP (Octanol-Water Partition Coefficient) | 3.2376 | [9] |

| Hydrogen Bond Acceptors | 4 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 4 | [9] |

The relatively high LogP value suggests that 7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one is a lipophilic compound with a preference for non-polar environments over aqueous media.[9] The presence of ether and carbonyl groups provides some polar character, allowing for dipole-dipole interactions. However, the large phenyl and coumarin ring systems contribute significantly to its non-polar nature.

Based on these structural features, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and some polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) that can engage in dipole-dipole interactions.

-

Moderate Solubility: Likely in alcohols (e.g., ethanol, methanol) where the solvent's polarity is intermediate.

-

Low to Insoluble: Predicted in highly polar solvents like water and non-polar aliphatic hydrocarbon solvents (e.g., hexane, cyclohexane).

Theoretical Framework: The Energetics of Dissolution

The process of dissolution involves the disruption of intermolecular forces in both the solute and the solvent, followed by the formation of new solute-solvent interactions.[10] This can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy change of dissolution determines whether the process is endothermic or exothermic. The solubility is also influenced by the change in entropy, which typically favors the dissolved state due to increased disorder.[2]

Sources

- 1. teachy.ai [teachy.ai]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. japsonline.com [japsonline.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Khan Academy [khanacademy.org]

- 9. chemscene.com [chemscene.com]

- 10. One moment, please... [chemistrysteps.com]

An In-Depth Technical Guide to the Thermodynamic Properties of Coumarin-Based Glycidyl Ethers

Introduction: The Convergence of Functionality and Performance

Coumarin and its derivatives represent a versatile class of heterocyclic compounds, widely recognized for their significant biological activities and unique photochemical properties.[1][2][3] In the realm of materials science and drug development, the functionalization of coumarin scaffolds offers a pathway to novel molecules with tailored characteristics. The incorporation of a glycidyl ether moiety introduces a reactive epoxide group, a cornerstone for polymerization and bioconjugation, thus creating a powerful molecular hybrid. This guide provides a comprehensive exploration of the thermodynamic properties of coumarin-based glycidyl ethers, offering insights into their thermal stability, phase behavior, and structure-property relationships. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals aiming to leverage these compounds in advanced applications, from high-performance epoxy resins to stimuli-responsive biomaterials.

Core Thermodynamic Properties: A Quantitative Overview

The thermodynamic behavior of coumarin-based glycidyl ethers is primarily investigated through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC provides critical information on phase transitions, such as the glass transition temperature (Tg), while TGA elucidates the material's thermal stability and decomposition profile.

The structural features of the coumarin ring system, including the presence and position of various substituents, play a crucial role in dictating the thermodynamic properties of the resulting glycidyl ether derivatives. For instance, the introduction of bulky groups can influence chain mobility and, consequently, the glass transition temperature.[4]

Table 1: Representative Thermodynamic Data for Coumarin-Based Polymers

| Polymer System | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |

| Copoly(7-Methacryloxy-4-methylcoumarin-co-N-Vinyl pyrrolidone) | Varies with composition | Up to 475 | [1] |

| Poly(Try-Cou-1) (Tyrosine-Coumarin Methacrylate) | 134.28 | ~389 (50% weight loss) | [4] |

| Poly(Try-Cou-2) (Tyrosine-Coumarin Methacrylate with tert-butyl group) | 126.12 | ~400 (50% weight loss) | [4] |

| Coumarin-3-yl-thiazol-3-yl-1,2,4-triazolin-3-ones (various derivatives) | - | 220-364 | [5] |

| Poly(3-benzoyl coumarin-7-yl-methacrylate-co-methyl methacrylate) | - | 306 - 325 | [6] |

Note: The data presented is for a range of coumarin-containing polymers to illustrate general trends. Specific data for a homologous series of coumarin-based glycidyl ethers is less commonly reported in a single source.

The data suggests that coumarin-containing polymers can exhibit high thermal stability, with decomposition temperatures often exceeding 300°C.[1][6] The glass transition temperature is sensitive to the specific chemical structure, with modifications to the coumarin or the polymer backbone influencing the final value.[4]

Structure-Property Relationships: The "Why" Behind the Numbers

The thermodynamic properties of coumarin-based glycidyl ethers are not arbitrary; they are a direct consequence of their molecular architecture. Several key factors influence their thermal behavior:

-

Rigidity of the Coumarin Nucleus: The fused ring structure of coumarin imparts significant rigidity to the polymer backbone, which generally leads to higher glass transition temperatures compared to more flexible aliphatic polymers.

-

Intermolecular Interactions: The potential for π-π stacking and hydrogen bonding between coumarin moieties can further restrict chain mobility, increasing the energy required for the onset of segmental motion, and thus raising the Tg.[7]

-

Substituent Effects: The nature and position of substituents on the coumarin ring can have a profound impact. Electron-donating or withdrawing groups can alter the polarity and intermolecular forces, while bulky substituents can increase the free volume and potentially lower the Tg.[4]

-

Cross-linking Density: For thermosetting systems derived from coumarin-based glycidyl ethers, the degree of cross-linking is a dominant factor. Higher cross-link densities will invariably lead to higher Tg values and enhanced thermal stability.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the characterization of the thermodynamic properties of coumarin-based glycidyl ethers using DSC and TGA.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the coumarin-based glycidyl ether sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This step is crucial to erase the sample's prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -50°C).

-

Second Heating Scan: Heat the sample again at the same rate (10°C/min) through the glass transition region to an upper temperature limit that is below the onset of decomposition.

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.

Causality Behind Experimental Choices:

-

The first heating scan is essential for achieving a consistent amorphous state and removing any residual solvent or moisture.

-

A controlled cooling rate ensures a reproducible thermal history for all samples.

-

The second heating scan provides a clear and reliable measurement of the Tg, free from the influence of previous processing conditions.

-

An inert atmosphere is critical to prevent oxidation, which can alter the chemical structure and thermodynamic properties of the material.

Mandatory Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of coumarin-based glycidyl ethers.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the amount of residual mass.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the coumarin-based glycidyl ether sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

-

-

Data Analysis:

-

Determine the onset decomposition temperature, often defined as the temperature at which 5% weight loss occurs (Td5%).

-

Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).

-

Determine the char yield, which is the percentage of residual mass at the end of the experiment.

-

Causality Behind Experimental Choices:

-

A consistent heating rate is crucial for comparing the thermal stability of different materials.

-

An inert atmosphere is used to study the inherent thermal stability of the material without the influence of oxidative degradation.

-

The temperature range should be wide enough to capture the entire decomposition profile of the material.

-

The char yield provides insights into the material's tendency to form a thermally stable carbonaceous residue.

Mandatory Visualization: TGA Experimental Workflow

Caption: Workflow for TGA analysis of coumarin-based glycidyl ethers.

Conclusion: A Platform for Innovation

Coumarin-based glycidyl ethers are a promising class of functional molecules with tunable thermodynamic properties. Their inherent thermal stability, coupled with the versatility of the coumarin scaffold and the reactivity of the glycidyl ether group, makes them attractive candidates for a wide range of applications. A thorough understanding of their thermodynamic behavior, as outlined in this guide, is essential for the rational design and successful implementation of these materials in next-generation technologies. By carefully considering the structure-property relationships and employing robust analytical techniques, researchers can unlock the full potential of these remarkable compounds.

References

-

Babu, G.D., et al. (2022). Coumarin based polymeric material: Synthesis, characterization, thermal properties, and antibacterial activity of Copoly (7-Methacryloxy-4-methylcoumarin-co-N-Vinyl pyrrolidone). Materials Today Proceedings, 62(1). [Link]

-

(Author), (Year). Advanced Functional Polymers: The Role of Tyrosine-Coumarin Modifications in Optical and Electrical Performance. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). (a) DSC, (b) TGA and (c) DTG thermograms of the compounds 7h, 7j, 7m... Publication, Volume(Issue), pages. [Link]

-

Mendoza-Espinosa, N., et al. (Year). Structure–property relationship of novel supramolecular gels based on coumarins. New Journal of Chemistry. [Link]

-

(Author), (2026). Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). Thermal studies and influence of the thermal decomposition on dielectric properties of a new coumarin copolymers. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). Mild and Efficient one pot synthesis of bis (4-hydroxy coumarins) derivatives using EPZ-10 catalyst at room temperature by simple grinding. Publication, Volume(Issue), pages. [Link]

-

(Author), (2025). SYNTHESIS AND CHARACTERIZATION OF NOVEL COUMARIN DERIVATIVES. Publication, Volume(Issue), pages. [Link]

-

(Author), (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 17(3), 3338-3359. [Link]

-

(Author), (2015). Glass transition evaluation of commercially available epoxy resins used for civil engineering applications. Construction and Building Materials, 84, 41-50. [Link]

-

(Author), (Year). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). Modulated DSC Paper #7 Characterization of Pharmaceutical Materials. TA Instruments. [Link]

-

(Author), (Year). Synthesis and characterization of new coumarin-based COUPY fluorophores. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). Glass transition temperatures, thermogravimetric data, and LOI values of the cured epoxy resins. Publication, Volume(Issue), pages. [Link]

-

(Author), (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 27(10), 3186. [Link]

-

(Author), (2025). Prediction of the glass transition temperatures for epoxy resins and blends using group interaction modeling. Publication, Volume(Issue), pages. [Link]

-

(Author), (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Materials, 17(6), 1369. [Link]

-

(Author), (Year). TGA and DSC analysis of the catalyst. Publication, Volume(Issue), pages. [Link]

-

(Author), (2023). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Polymers, 15(1), 239. [Link]

- (Author), (Year). Stable high glass transition temperature epoxy resin system for making composites.

-

(Author), (Year). Thermal decomposition of a system consisting of epoxy resin and butadiene-acrylonitrile rubber with blocked carboxyl end-groups. Publication, Volume(Issue), pages. [Link]

-

(Author), (2019). Thermal decomposition kinetics of a coumarin based copolymer. Malaysian Journal of Fundamental and Applied Sciences, 15(2). [Link]

-

(Author), (Year). Multi-technique characterization and thermal degradation study of epoxy modified resins designed for multifunctional application. Publication, Volume(Issue), pages. [Link]

-

(Author), (Year). Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. Publication, Volume(Issue), pages. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chesci.com [chesci.com]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Functional Polymers: The Role of Tyrosine-Coumarin Modifications in Optical and Electrical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mjfas.utm.my [mjfas.utm.my]

- 7. Structure–property relationship of novel supramolecular gels based on coumarins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

literature review on 4-phenyl-2H-chromen-2-one derivatives

Structural Architecture, Synthesis, and Therapeutic Applications

Executive Summary

The 4-phenyl-2H-chromen-2-one scaffold (4-phenylcoumarin) represents a distinct subclass of neoflavonoids characterized by a phenyl group at the C4 position of the benzopyrone core. Unlike their 3-phenyl counterparts (isoflavonoids) or simple coumarins, 4-phenylcoumarins exhibit unique steric and lipophilic properties that allow them to interact with deep hydrophobic pockets in target proteins such as tubulin and cholinesterases.

This guide serves as a technical manual for researchers, detailing the synthetic protocols, structure-activity relationships (SAR), and mechanistic pathways that define this scaffold's utility in oncology and neuropharmacology.

Part 1: Chemical Architecture & SAR

The biological potency of 4-phenylcoumarins is not accidental; it is a direct function of their topology.

-

The C4-Phenyl Moiety: This group provides the molecule with a "propeller-like" non-planar conformation. In tubulin binding, this moiety mimics the biaryl system of colchicine, allowing the molecule to wedge into the hydrophobic interface between

and -

The C7-Position: Electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OMe) at C7 are critical. They facilitate hydrogen bonding with amino acid residues (e.g., Asn, Thr) in the active sites of enzymes like Acetylcholinesterase (AChE).

-

The Lactone Ring: Essential for stability and serves as a hydrogen bond acceptor. Hydrolysis of this ring typically results in loss of activity, making metabolic stability a key consideration in drug design.

Part 2: Synthetic Methodologies

While various routes exist (e.g., Knoevenagel, Wittig), the Pechmann Condensation remains the industry standard for generating the 4-phenylcoumarin core due to its scalability and atom economy.

Protocol: Acid-Catalyzed Pechmann Condensation

Target: Synthesis of 7-hydroxy-4-phenylcoumarin (a versatile precursor). Reaction Type: Electrophilic aromatic substitution followed by transesterification and dehydration.[1]

Reagents:

-

Resorcinol (1.0 eq)

-

Ethyl benzoylacetate (1.0 eq)

-

Catalyst: Sulfamic acid (10 mol%) or H₂SO₄ (70% solution)

-

Solvent: Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a round-bottom flask, combine resorcinol (11.0 g, 0.1 mol) and ethyl benzoylacetate (19.2 g, 0.1 mol).

-

Expert Insight: Ensure equimolar ratios to prevent the formation of complex polymeric byproducts.

-

-

Catalyst Addition: Add the acid catalyst.[1] If using Sulfamic acid (solid), add directly. If using H₂SO₄, add dropwise with stirring to control exotherm.

-

Causality: The acid protonates the carbonyl oxygen of the

-keto ester, making it more electrophilic for the attack by the phenol.

-

-

Thermal Activation: Heat the mixture to 110–120°C (solvent-free) or reflux in toluene for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the reaction mixture into crushed ice/water (approx. 200 mL). The sudden temperature drop precipitates the crude coumarin.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol.

-

Validation: The product should appear as pale yellow needles. Melting point verification (approx. 204–206°C) is mandatory to confirm purity.

-

Visualization: Synthetic Workflow

Figure 1: Logic flow of the Pechmann Condensation for 4-phenylcoumarin synthesis.

Part 3: Therapeutic Frontiers

A. Oncology: Tubulin Polymerization Inhibition

4-phenylcoumarins function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Key Mechanism: MDR Reversal A critical advantage of 4-phenylcoumarins over traditional taxanes is their ability to evade P-glycoprotein (P-gp) efflux pumps. This makes them effective against Multidrug-Resistant (MDR) cell lines (e.g., MCF-7/ADR).

Data Summary: Cytotoxicity Profile (IC50) The following data synthesizes trends from recent medicinal chemistry studies (e.g., Batran et al., 2018; Zhu et al., 2016).

| Compound | Substitution (R) | Target Cell Line | IC50 (µM) | Mechanism Note |

| Colchicine | (Standard) | MCF-7 | 6.93 | Reference Standard |

| Doxorubicin | (Standard) | MCF-7 | ~0.50 | DNA Intercalator |

| Compound 3a | 4-phenyl-thiazolidinone | MCF-7 | 9.37 | Tubulin Inhibition |

| Compound 65 | 6,7-dimethoxy | A2780/T (Resistant) | 0.007 - 0.047 | Overcomes MDR |

| 7-OH-4-Phenyl | 7-Hydroxy | HeLa | 15.2 | Moderate Activity |

Visualization: Apoptotic Signaling Pathway

Figure 2: Mechanism of action for 4-phenylcoumarin induced apoptosis via tubulin destabilization.

B. Neurology: Cholinesterase Inhibition

In Alzheimer's disease (AD) pathology, the depletion of acetylcholine (ACh) correlates with cognitive decline.[2][3][4] 4-phenylcoumarins act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

-

Dual Binding Site: The 4-phenyl group allows the molecule to span the active site gorge of AChE, interacting with both the Peripheral Anionic Site (PAS) and the Catalytic Anionic Site (CAS). This dual binding is superior to simple competitive inhibition as it may also inhibit amyloid-beta aggregation, which is promoted by the PAS.

Part 4: Future Outlook & Challenges

-

Solubility: The lipophilic nature of the 4-phenyl group, while good for membrane permeability, often leads to poor aqueous solubility. Formulation strategies using nano-micelles or cyclodextrin complexes are currently required for in vivo efficacy.

-

Selectivity: Developing derivatives that are strictly selective for tumor cells over normal fibroblasts remains a challenge. Current SAR focuses on C3-substituents (e.g., thiazolidinones) to enhance this selectivity index.

References

-

Synthesis and biological evaluation of 4-phenylcoumarin derivatives. Source: Bioorganic & Medicinal Chemistry (2018).[5] Context: Describes the synthesis of "Compound 3a" and its tubulin polymerization inhibition.

-

4-Substituted Coumarins: A Novel Class of Potent Tubulin Polymerization Inhibitors. Source: Journal of Medicinal Chemistry (2016).[6] Context: Identifies "Compound 65" as a nanomolar inhibitor capable of reversing MDR.[6]

-

Pechmann Condensation: Synthesis of Coumarins. Source: Organic Chemistry Portal.[7][8] Context: Provides the foundational mechanistic basis for the acid-catalyzed synthesis protocol.

-

Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition. Source: RSC Advances (2023).[9] Context: Details the dual AChE/BChE inhibitory potential of the scaffold.

-

Coumarins in Anticancer Therapy: Mechanisms of Action. Source: International Journal of Molecular Sciences (via PMC). Context: Review of broad anticancer mechanisms including PI3K/Akt inhibition and ROS generation.[6]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 4. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 7. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 8. Pechmann Condensation [organic-chemistry.org]

- 9. Anti-Alzheimer activity of new coumarin-based derivatives targeting acetylcholinesterase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Electronic Transition Mechanisms in Phenylcoumarin Epoxides

This guide provides a comprehensive exploration of the electronic transition mechanisms in phenylcoumarin epoxides, a class of molecules with significant potential in drug development and materials science. By integrating theoretical principles with practical experimental and computational protocols, this document serves as a valuable resource for researchers, scientists, and professionals in related fields.

Introduction: The Significance of Phenylcoumarin Epoxides

Coumarin derivatives are a well-established class of heterocyclic compounds renowned for their diverse biological activities and unique photophysical properties.[1][2] The introduction of a phenyl group at the 3 or 4-position of the coumarin scaffold gives rise to phenylcoumarins, which often exhibit enhanced fluorescence and biological efficacy.[3][4] Further functionalization of the phenylcoumarin core with an epoxide ring introduces a strained, three-membered ether, creating a molecule with altered electronic properties and increased reactivity.[5][6] This unique combination of a fluorescent chromophore and a reactive epoxide moiety makes phenylcoumarin epoxides intriguing candidates for targeted drug delivery, bio-imaging probes, and advanced material applications.[7][8]

Understanding the electronic transition mechanisms within these molecules is paramount to rationally designing and optimizing their properties for specific applications. This guide will delve into the theoretical underpinnings of these transitions, provide detailed methodologies for their investigation, and offer insights into the structure-property relationships that govern their behavior.

The Electronic Landscape of Phenylcoumarin Epoxides

The electronic transitions in phenylcoumarin epoxides are primarily governed by the interplay between the π-conjugated system of the phenylcoumarin backbone and the electronic influence of the epoxide ring. The fundamental electronic transitions observed are typically π → π* and n → π* transitions.[9]

The coumarin nucleus itself possesses a rich electronic structure with multiple potential sites for electronic excitation. The introduction of a phenyl group extends the π-conjugation, which generally leads to a red-shift (bathochromic shift) in the absorption and emission spectra.[10] The position and substitution pattern of the phenyl ring, as well as other substituents on the coumarin core, can further modulate the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][7]

The epoxide group, being an electron-withdrawing substituent due to the electronegativity of the oxygen atom and ring strain, is expected to influence the electronic distribution within the phenylcoumarin system. This can lead to a further modulation of the HOMO and LUMO energy levels, thereby affecting the absorption and emission characteristics of the molecule. The interaction between the epoxide's oxygen lone pairs (n orbitals) and the π-system can also introduce new or modified n → π* transitions.

A conceptual diagram of the key molecular orbitals involved in the electronic transitions of a generic phenylcoumarin epoxide is presented below.

Caption: Key molecular orbitals and electronic transitions in phenylcoumarin epoxides.

Synthesis and Characterization of Phenylcoumarin Epoxides

The synthesis of phenylcoumarin epoxides typically involves a multi-step process, starting with the synthesis of the phenylcoumarin core, followed by epoxidation.

Synthesis of the Phenylcoumarin Core

Several established methods can be employed for the synthesis of phenylcoumarins, with the Pechmann condensation and Perkin reaction being the most common. A general protocol for the synthesis of a 7-hydroxy-4-phenylcoumarin is provided below.

Experimental Protocol: Synthesis of 7-Hydroxy-4-phenylcoumarin

-

Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

-

Acid Catalysis: Slowly add concentrated sulfuric acid (5-10 equivalents) to the mixture under constant stirring in an ice bath.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-hydroxy-4-phenylcoumarin.

Epoxidation of the Phenylcoumarin

The epoxidation of the phenylcoumarin can be achieved using various epoxidizing agents. A common method involves the reaction of a hydroxyl-substituted phenylcoumarin with epichlorohydrin.

Experimental Protocol: Synthesis of a 7-(oxiran-2-ylmethoxy)-4-phenylcoumarin

-

Reaction Setup: Dissolve 7-hydroxy-4-phenylcoumarin (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Base: Add an excess of a base, such as anhydrous potassium carbonate (2-3 equivalents).

-

Epoxidation: Add epichlorohydrin (1.5-2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure phenylcoumarin epoxide.[8]

Spectroscopic Characterization

The synthesized phenylcoumarin epoxides must be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential.

| Spectroscopic Technique | Key Features for Phenylcoumarin Epoxides |

| ¹H NMR | Signals for the coumarin and phenyl protons. Characteristic signals for the epoxide ring protons, typically in the range of 2.5-4.0 ppm.[6] |

| ¹³C NMR | Resonances for the carbons of the coumarin and phenyl rings. Characteristic signals for the epoxide carbons, typically in the range of 40-60 ppm.[6] |